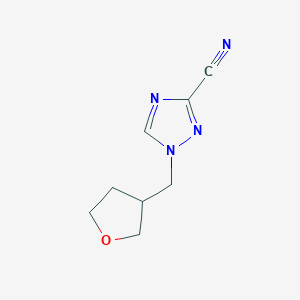![molecular formula C10H13Cl2NO2S B7574743 N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide, commonly known as Diclazuril, is a chemical compound widely used in scientific research. It is a benzene-containing sulfonamide derivative that exhibits anti-coccidial activity. Diclazuril is a potent inhibitor of the replication of coccidian parasites, which are responsible for causing coccidiosis, a severe disease that affects livestock and poultry.
Scientific Research Applications
Conformation and Biological Activity :
- Gowda et al. (2007) studied the conformation of the N-H bond in N-(2,4-Dichlorophenyl)methanesulfonamide, which is nearly syn to the ortho-chloro substituent. This conformation may be crucial for its biological activity, as the amide H atom is readily available to a receptor molecule (Gowda, Foro, & Fuess, 2007).
Synthesis and Structure of Sulfonamide Derivatives :
- Danish et al. (2021) reported new sulfonamide derivatives, including one similar to the compound . They characterized these compounds by FTIR, ESI-MS, and X-ray crystallography, highlighting the importance of hydrogen bonding in their structures (Danish et al., 2021).
Electrophilic Aldehyde Imines Synthesis :
- Aizina et al. (2012) described the synthesis of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, demonstrating the high reactivity of this product in alkylation reactions, which is relevant for the study of sulfonamide derivatives (Aizina, Levkovskaya, & Rozentsveig, 2012).
Biological Evaluation of 1,4-Dihydropyridines :
- Ghorbani-Vaghei et al. (2016) used similar compounds as catalysts for synthesizing 1,4-dihydropyridine derivatives, which were evaluated for antibacterial and antioxidant activities. This highlights a potential application in pharmaceuticals (Ghorbani‐Vaghei et al., 2016).
Herbicide Analysis :
- Laganà et al. (2002) developed a method for determining herbicides, including compounds structurally related to the one . This study is relevant for environmental monitoring and analysis (Laganà et al., 2002).
properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(13(2)16(3,14)15)9-5-4-8(11)6-10(9)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMJKNYTBAEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)




![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)




